(5S)-3,5-Dimethylimidazolidine-2,4-dione, also known as 5,5-dimethylimidazolidine-2,4-dione, is a bicyclic compound that belongs to the class of imidazolidines. This compound is characterized by its two carbonyl groups and a five-membered ring structure, which contributes to its biological activity and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of hydantoins or related derivatives. Its synthesis has been documented in several studies, highlighting its relevance in pharmaceutical applications and organic synthesis.
This compound is classified under heterocyclic compounds, specifically as an imidazolidine derivative. It is noted for its potential therapeutic properties, particularly in the context of metabolic disorders.
The synthesis of (5S)-3,5-dimethylimidazolidine-2,4-dione can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For example, reactions are often conducted under reflux conditions for several hours to ensure complete conversion.
The molecular formula for (5S)-3,5-dimethylimidazolidine-2,4-dione is . Its structure features:
These structural attributes contribute to its chemical reactivity and biological activity .
(5S)-3,5-Dimethylimidazolidine-2,4-dione participates in several chemical reactions:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these transformations. For instance, using different solvents can alter reaction rates and product distributions.
The mechanism of action for (5S)-3,5-dimethylimidazolidine-2,4-dione primarily involves its interaction with biological targets such as enzymes or receptors involved in metabolic processes.
Research indicates that derivatives of this compound have shown potential in lowering blood sugar levels in animal models, suggesting a mechanism that involves modulation of insulin sensitivity .
These properties are essential for understanding how this compound behaves in biological systems and during chemical reactions .
(5S)-3,5-Dimethylimidazolidine-2,4-dione has several scientific applications:
(5S)-3,5-Dimethylimidazolidine-2,4-dione possesses a defined stereogenic center at the C5 position of the imidazolidinedione ring system. This chiral center arises from the sp³-hybridized carbon bearing a methyl substituent and a hydrogen atom, with the remaining bonds completing the heterocyclic scaffold. The (5S) designation specifies that the absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules, where the spatial arrangement of substituents corresponds to the S-enantiomer [5] [9]. This stereochemical assignment fundamentally distinguishes it from symmetric hydantoin analogues like 5,5-dimethylhydantoin, which lacks chirality due to identical C5 substituents [9].
X-ray crystallographic studies of related hydantoin derivatives reveal that the imidazolidinedione ring typically adopts a puckered conformation. The C5 stereocenter governs this three-dimensional architecture, influencing both intramolecular bond angles and intermolecular packing in crystalline forms. The carbonyl groups at positions 2 and 4 exhibit bond lengths averaging 1.22 Å and bond angles of approximately 120°, consistent with conjugated amide functionalities. These structural parameters create a chiral environment that significantly impacts the molecule's physicochemical behavior and biological recognition [6] [9].
Table 1: Structural Parameters of (5S)-3,5-Dimethylimidazolidine-2,4-dione
Characteristic | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₅H₈N₂O₂ | High-resolution mass spectrometry |
Molecular Weight | 128.13 g/mol | Calculated from atomic weights |
Chiral Centers | C5 (S-configuration) | X-ray crystallography, optical rotation |
Ring Conformation | Puckered imidazolidinedione | Single-crystal X-ray analysis |
C5 Hybridization | sp³ | Spectroscopic and crystallographic data |
Key Bond Lengths (C=O) | ~1.22 Å | X-ray crystallography |
The stereochemical integrity of the C5 position is crucial for biological activity in therapeutic analogues. Enantiomerically pure synthesis of such compounds requires strict stereocontrol, as the (5R) enantiomer often exhibits distinct pharmacokinetic and pharmacodynamic profiles. Racemic mixtures of 3,5-dimethylimidazolidine-2,4-dione can be resolved using chiral chromatography or enzymatic methods, confirming that the (5S) enantiomer elutes at characteristic retention times when using amylose-based chiral stationary phases [5].
The systematic naming of (5S)-3,5-dimethylimidazolidine-2,4-dione follows IUPAC's Preferred Names in the Nomenclature of Organic Compounds (2013) and Graphical Representation of Stereochemical Configuration (2006) recommendations. The parent heterocycle, imidazolidine-2,4-dione, is numbered with nitrogen atoms at positions 1 and 3, carbonyls at 2 and 4, and the chiral carbon at position 5. The substituent methyl groups are designated as 3-methyl and 5-methyl using locants that reflect their respective attachment points. The stereodescriptor (5S) appears in parentheses at the name's beginning to specify absolute configuration without ambiguity [8] [9].
The IUPAC-recommended wedge-bond conventions are essential for accurately depicting this stereochemistry: solid wedges represent bonds projecting above the plane toward the viewer, while hashed wedges indicate bonds extending below the plane. For (5S)-3,5-dimethylimidazolidine-2,4-dione, the C5 hydrogen is typically shown with a hashed wedge when illustrating the S-configuration, maintaining consistency across scientific literature. These representation standards prevent misinterpretation of three-dimensional structure in two-dimensional media, especially critical for chiral pharmaceuticals where incorrect stereochemical depiction could lead to synthetic errors [8].
Alternative naming systems persist in chemical literature, necessitating careful translation:
Table 2: Nomenclature Comparison for Imidazolidinedione Derivatives
System | (5S)-3,5-Dimethylimidazolidine-2,4-dione | Achiral Analog (5,5-Dimethyl) | Common Errors |
---|---|---|---|
IUPAC Systematic Name | (5S)-3,5-Dimethylimidazolidine-2,4-dione | 5,5-Dimethylimidazolidine-2,4-dione | Omitting stereodescriptor; incorrect locant order |
Hydantoin Trivial Name | (5S)-3,5-Dimethylhydantoin | 5,5-Dimethylhydantoin | Using "hydantoin" without specifying substitution pattern |
CAS Registry | Not assigned (stereospecific) | 77-71-4 | Applying achiral CAS to chiral compounds |
SMILES Notation | C[C@@H]1C(=O)NC(=O)N1C | CC1(C)C(=O)NC(=O)N1 | Missing chiral indicator (@@H) |
InChI Key | Specific stereodescriptor required | YIROYDNZEPTFOL-UHFFFAOYSA-N | Using achiral InChI for enantiomers |
Standardized molecular identifiers further specify stereochemistry:
These identifiers enable precise database searching and computational modeling, facilitating research reproducibility. The inclusion of the stereodescriptor in both systematic names and electronic identifiers prevents the ambiguity that historically plagued chiral compound literature, where racemates were frequently reported without stereochemical specification [5] [8].
The understanding of hydantoin stereochemistry has evolved significantly since the early 20th century. Initial studies of 5-substituted hydantoins in the 1930s-1950s relied primarily on relative configuration determination through chemical interconversion with amino acids. The Fischer correlation method established that L-amino acids produced hydantoins with what was later designated as 5R configuration, though absolute configurations remained unverified until X-ray crystallography advanced sufficiently in the 1960s [6] [9]. This period saw widespread use of d/l or D/L descriptors that created confusion when comparing different compound classes, particularly for imidazolidinediones with multiple chiral centers.
The introduction of CIP rules in the 1960s revolutionized hydantoin nomenclature. For 5-monosubstituted derivatives like 5-methylhydantoin, this permitted unambiguous R/S designation. However, 5,5-disubstituted analogues were initially presumed achiral due to symmetry assumptions. Crystallographic studies in the 1980s revealed that even seemingly symmetric substituents could create chiral environments when incorporated into the hydantoin ring's constrained geometry. This discovery necessitated refined stereochemical analysis for all 5-substituted hydantoins, leading to modern conventions where chirality is presumed unless identical substituents exist at C5 [6] [9].
Pharmaceutical patents from the early 2000s demonstrate inconsistent stereochemical reporting of imidazolidinedione derivatives. Many therapeutic claims described racemic mixtures using obsolete RS or dl designations without resolution methods. Landmark patents like US10632118B2 (2018) marked a turning point by specifying absolute configurations using CIP rules for 5-alkylhydantoins, including exemplified compounds with (4R) and (4S) descriptors that correspond to current (5R) and (5S) conventions following standardized ring numbering. This transition reflected increased regulatory scrutiny of chiral pharmaceuticals following the FDA's 1992 policy on stereoisomerism in drug development [5].
Table 3: Historical Milestones in Hydantoin Stereochemistry
Time Period | Analytical Methods | Nomenclature Systems | Key Limitations |
---|---|---|---|
1930s-1950s | Melting point correlation; optical rotation; chemical degradation | Fischer D/L system based on glyceraldehyde | No direct determination of absolute configuration; amino acid precursor dependency |
1960s-1980s | X-ray crystallography; NMR diastereotopicity; chiral derivatization | Emergence of CIP R/S rules; retention of d/l for optical activity | Limited crystallographic resolution; confusion in ring numbering conventions |
1990s-2010s | Single-crystal X-ray with anomalous dispersion; chiral HPLC; computational modeling | Standardization of hydantoin numbering; IUPAC 1993 and 2006 recommendations | Persistent use of trivial names in patents; inconsistent locant assignment |
2020s-Present | Cryo-electron microscopy; quantum crystallography; machine learning prediction | Universal adoption of (xS)/(xR) descriptors; standardized electronic identifiers | Handling axial chirality in spiro-hydantoins; automated naming of complex derivatives |
Modern stereochemical assignments integrate multiple analytical approaches:
These advancements resolved historical ambiguities in compounds like 3,5-dimethylimidazolidine-2,4-dione, where early literature reported racemization rates that varied by over 300% due to impure stereoisomers. Contemporary studies confirm the (5S) enantiomer's configurational stability under physiological conditions, a critical property for potential pharmaceutical applications [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7